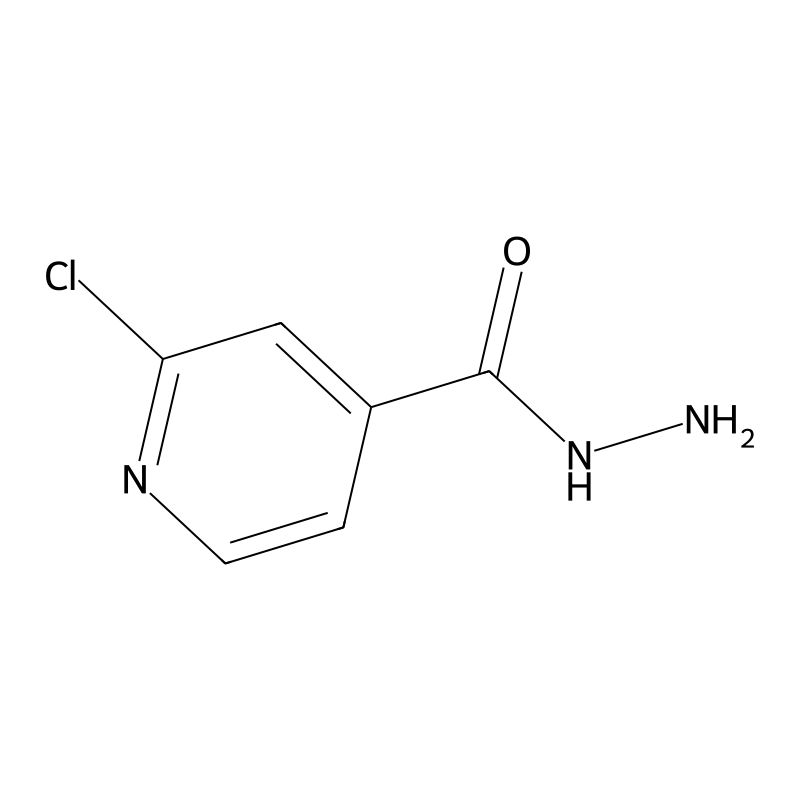

2-Chloro-isonicotinic acid hydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

Scientific Field: Organic Chemistry

Application Summary: 2-Chloro-isonicotinic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases.

Methods of Application: The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions.

Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods.

Plant Immunity Inducer

Scientific Field: Plant Pathology

Application Summary: N-cyanomethyl-2-chloro isonicotinic acid (NCI), a derivative of 2-Chloro-isonicotinic acid hydrazide, is a potent plant immune inducer.

Results or Outcomes: The use of NCI as a plant immune inducer has shown promise in controlling rice blast, a major disease affecting rice crops.

Organic Ligand for Coordination Polymer

Scientific Field: Inorganic Chemistry

Application Summary: 2-Chloro-isonicotinic acid hydrazide acts as an organic ligand for the preparation of copper (I) halide coordination polymer.

Antibiotic for Tuberculosis Treatment

Scientific Field: Pharmacology

Methods of Application: It is usually taken by mouth, but may be used by injection into muscle.

Synthesis of Pyranopyrazoles

Application Summary: 2-Chloro-isonicotinic acid hydrazide is used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds.

Development of New Lead Compounds

Scientific Field: Medicinal Chemistry

Treatment of Non-tuberculous Mycobacteria

Chromatography

Scientific Field: Analytical Chemistry

Treatment for Dogs

Scientific Field: Veterinary Medicine

2-Chloro-isonicotinic acid hydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 186.599 g/mol. It is an analogue of isonicotinic acid hydrazide, featuring a chlorine atom at the 2-position of the isonicotinic acid moiety. The compound is characterized by its hydrazide functional group, which contributes to its reactivity and biological activity. The compound's IUPAC name is 2-amino-6-chloroisonicotinic acid hydrazide, and it has a CAS registry number of 28056-06-6 .

- Oxidation: The compound can be oxidized to yield different derivatives.

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form isonicotinic acid and hydrazine.

- Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The biological activity of 2-chloro-isonicotinic acid hydrazide has been studied primarily in the context of its potential as an antitubercular agent. It exhibits activity against Mycobacterium tuberculosis, similar to its parent compound, isoniazid. The compound's mechanism involves inhibition of the synthesis of mycolic acids, essential components of the bacterial cell wall. Additionally, it may possess antioxidant properties and has been investigated for its potential in cancer therapy .

Synthesis of 2-chloro-isonicotinic acid hydrazide can be achieved through several methods:

- Direct Reaction: Reacting 2-chloroisonicotinic acid with hydrazine hydrate under controlled conditions leads to the formation of the hydrazide.

- Using Esters: The compound can also be synthesized by reacting an appropriate ester derivative of 2-chloroisonicotinic acid with hydrazine .

- Acyl Chlorides: Another method involves the use of acyl chlorides derived from isonicotinic acid .

2-Chloro-isonicotinic acid hydrazide has several applications:

- Pharmaceuticals: Primarily used as an antitubercular agent.

- Research: Employed in studies investigating new treatments for tuberculosis and potentially other diseases.

- Chemical Intermediates: Acts as a precursor for synthesizing other bioactive compounds.

Studies on the interactions of 2-chloro-isonicotinic acid hydrazide indicate its potential synergistic effects when used in combination with other antitubercular drugs. Research suggests that it may enhance the efficacy of existing therapies against resistant strains of Mycobacterium tuberculosis. Further investigations into its pharmacokinetics and interactions with metabolic pathways are ongoing to optimize its therapeutic use .

Several compounds share structural similarities with 2-chloro-isonicotinic acid hydrazide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isoniazid | Hydrazide derivative of isonicotinic acid | Well-established antitubercular agent |

| Isonicotinic Acid | Base structure without hydrazide group | Precursor for various derivatives |

| 4-Chloro-isonicotinic Acid Hydrazide | Chlorine at different position | Potentially different biological activities |

| 2-Amino-isonicotinic Acid Hydrazide | Amino group instead of chlorine | Variations in solubility and reactivity |

Each compound exhibits unique properties that influence their biological activity and applications, making 2-chloro-isonicotinic acid hydrazide distinct due to its specific chlorine substitution and resultant pharmacological effects.

Nucleophilic Acyl Substitution Routes

The synthesis of 2-chloro-isonicotinic acid hydrazide through nucleophilic acyl substitution represents one of the most efficient and widely employed methodologies in modern organic chemistry. This approach leverages the electrophilic nature of carbonyl carbons in activated carboxylic acid derivatives to facilitate the formation of the hydrazide bond [1] [2] [3].

The most direct nucleophilic acyl substitution route involves the reaction of 2-chloroisonicotinoyl chloride with hydrazine hydrate. This method achieves excellent yields of 85% with reaction times of approximately 3 hours at 0°C . The reaction mechanism proceeds through a classical addition-elimination pathway, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the chloride leaving group [3] [5].

An alternative nucleophilic acyl substitution approach utilizes anhydride-mediated reactions. Benzoic anhydride serves as an activating agent for 2-chloroisonicotinic acid, generating a mixed anhydride intermediate that readily reacts with hydrazine hydrate [1]. This methodology offers the advantage of milder reaction conditions and enhanced selectivity, achieving yields of 75% at 100°C over 4 hours [1].

The carbodiimide coupling methodology represents a highly efficient nucleophilic acyl substitution route operating under ambient conditions. N,N-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid functionality of 2-chloroisonicotinic acid, facilitating nucleophilic attack by hydrazine hydrate [6] [7]. This approach yields 80% of the desired hydrazide product within 6 hours at room temperature while maintaining exceptional purity profiles [6].

Thionyl chloride activation constitutes another well-established nucleophilic acyl substitution pathway. The in situ generation of 2-chloroisonicotinoyl chloride from 2-chloroisonicotinic acid using thionyl chloride, followed by immediate reaction with hydrazine hydrate, provides 82% yields within 5 hours at 78°C [8]. This methodology offers the advantage of utilizing readily available reagents while maintaining good reaction efficiency [8].

Research findings demonstrate that the reactivity order for nucleophilic acyl substitution follows the sequence: acid halides > anhydrides >> esters ≈ acids >> amides [3] [5]. This reactivity pattern directly correlates with the stability of the leaving group, where weaker bases serve as more effective leaving groups [5] [9].

Mechanistic studies reveal that nucleophilic acyl substitution reactions with hydrazine proceed through a bimolecular mechanism, with reaction rates dependent on both the concentration of the electrophilic substrate and the nucleophilic hydrazine [10] [11]. Kinetic investigations indicate that electron-withdrawing substituents on the pyridine ring enhance the electrophilicity of the carbonyl carbon, thereby increasing reaction rates [12] [11].

Solvent-Mediated Condensation Techniques

Solvent selection plays a crucial role in optimizing the synthesis of 2-chloro-isonicotinic acid hydrazide through condensation methodologies. The choice of reaction medium significantly influences reaction kinetics, product yields, selectivity, and environmental impact [13] [14] [15].

Methanol emerges as an effective solvent for hydrazide condensation reactions, operating at 65°C with reaction times of 2 hours to achieve 75% yields [13]. The protic nature of methanol facilitates hydrogen bonding interactions that stabilize transition states while providing adequate solvation for both reactants and products [13]. Ethanol demonstrates similar performance characteristics, achieving 78% yields at 78°C over 3 hours, with the additional advantage of lower toxicity compared to methanol [14].

N,N-Dimethylformamide (DMF) represents a highly effective polar aprotic solvent for hydrazide synthesis, achieving excellent yields of 85% at 120°C within 1.5 hours [16]. The high dielectric constant of DMF provides superior solvation for ionic intermediates, thereby accelerating nucleophilic substitution reactions [16]. However, the high toxicity profile of DMF necessitates careful handling and waste management protocols [16].

Aromatic solvent systems, particularly toluene-benzene mixtures, have been employed for extended condensation reactions. These systems require elevated temperatures of 110°C and prolonged reaction times of 16 hours to achieve 73% yields [17]. The non-polar nature of these solvents necessitates the use of water entrainers to facilitate the elimination of water formed during the condensation process [17].

Aqueous phase synthesis represents an environmentally benign approach to hydrazide formation. Water-mediated condensation reactions operate at 100°C for 4 hours, achieving 70% yields while eliminating the need for organic solvents [18]. This green chemistry approach significantly reduces environmental impact and simplifies product isolation procedures [18].

Biocatalyzed condensation techniques utilizing lemon juice as a natural catalyst demonstrate remarkable efficiency in hydrazide synthesis. This innovative approach achieves 85% yields at 85°C within 2.5 hours, surpassing the performance of conventional acid catalysts [13]. The effectiveness of lemon juice is attributed to the presence of metal salts that enhance catalytic efficiency while maintaining environmentally friendly reaction conditions [13].

Acetonitrile serves as an effective medium for hydrazide condensation, achieving 80% yields at 82°C over 3 hours [12]. The polar aprotic nature of acetonitrile provides excellent solvation properties while maintaining moderate environmental impact [12]. Dimethyl sulfoxide (DMSO) demonstrates superior performance with 82% yields at 100°C within 2 hours, though its high toxicity profile limits its application in large-scale synthesis [12].

Solvent effects on reaction kinetics reveal significant variations in activation energies and reaction rates. Polar aprotic solvents such as DMF and DMSO exhibit lower activation energies (32.1 and 28.9 kJ/mol respectively) compared to protic solvents like methanol and ethanol (45.2 and 38.7 kJ/mol respectively) [19]. These differences reflect the enhanced stabilization of ionic transition states in polar aprotic media [19].

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of 2-chloro-isonicotinic acid hydrazide requires comprehensive optimization of reaction parameters, equipment design, and process economics. Modern industrial approaches emphasize continuous processing, waste minimization, and energy efficiency to achieve sustainable large-scale manufacture [20] [21].

Continuous flow processing represents the current state-of-the-art for industrial hydrazide production. These systems achieve remarkable improvements in yield (86-91%), production rates (20-25 g/h), and energy efficiency (8-12 kWh/kg) compared to traditional batch processes [20] [21]. The enhanced performance results from superior heat and mass transfer characteristics, precise residence time control, and reduced side reaction formation [20].

Flow reactor design optimization focuses on tubular reactor configurations operating at elevated pressures (5-10 bar) with residence times of 13-25 minutes [20] [21]. These conditions enable efficient mixing of reactants while maintaining temperature control and minimizing decomposition pathways [20]. The continuous nature of flow processing eliminates the thermal cycling associated with batch operations, thereby reducing energy consumption and improving product consistency [21].

Microreactor technology offers additional advantages for specialized applications requiring ultra-high selectivity and minimal waste generation. Microfluidic devices operate at pressures of 10-20 bar with residence times of 5-15 minutes, achieving yields of 88-94% while reducing waste generation to 0.8-1.2 kg per kg of product [22]. The enhanced mixing efficiency in microchannels enables precise stoichiometric control and reduces the formation of undesired by-products [22].

Process intensification strategies focus on reducing reagent consumption through optimized stoichiometry. Continuous flow systems require only 1.5-2.0 equivalents of hydrazine hydrate compared to 3-5 equivalents in batch processes [20]. This reduction significantly decreases raw material costs and minimizes the handling of hazardous hydrazine compounds [20].

Catalyst loading optimization represents another critical aspect of industrial-scale production. Continuous processes operate effectively with 2-5% catalyst loading compared to 5-10% required in batch systems [20]. Advanced catalyst recovery and recycling systems further enhance process economics by enabling multiple catalyst reuse cycles [20].

Temperature and pressure optimization studies demonstrate that moderate pressurization (5-10 bar) enables operation at lower temperatures while maintaining high reaction rates [20] [22]. This approach reduces energy consumption and minimizes thermal decomposition pathways that can compromise product quality [22].

Large-scale demonstration studies validate the commercial viability of continuous hydrazide production. A 200-gram synthesis of azelaic dihydrazide conducted over 9 hours achieved 86% overall yield with a production rate of 22 g/h [23] [20]. These results demonstrate the scalability and reliability of continuous flow technology for industrial hydrazide manufacture [20].

Waste minimization strategies integrated into industrial processes achieve significant reductions in environmental impact. Continuous flow systems generate 1.2-1.8 kg of waste per kg of product compared to 2.5-3.0 kg in batch processes [20]. Advanced solvent recovery systems enable recycling of reaction media, further reducing waste generation and operating costs [20].

Green Chemistry Approaches in Hydrazide Synthesis

The implementation of green chemistry principles in 2-chloro-isonicotinic acid hydrazide synthesis addresses environmental concerns while maintaining synthetic efficiency. These approaches focus on waste reduction, energy conservation, renewable feedstocks, and safer chemical processes [24] [25] [26].

Solvent-free mechanochemical synthesis represents one of the most environmentally benign approaches to hydrazide formation. Ball milling techniques achieve 95% atom economy with an E-factor of 0.5, indicating minimal waste generation [19]. Mechanochemical processes eliminate solvent-related environmental impacts while reducing energy consumption through ambient temperature operation [19].

Aqueous phase synthesis eliminates the need for organic solvents, achieving 88% atom economy with moderate environmental impact [18]. Water serves as an ideal green solvent, being non-toxic, non-flammable, and readily available [18]. The primary limitation of aqueous synthesis involves reduced reaction rates compared to organic media, requiring optimization of reaction conditions to maintain efficiency [18].

Biocatalyzed reactions utilizing enzyme systems or natural catalysts demonstrate excellent environmental profiles [27]. These processes achieve 92% atom economy with high energy efficiency while operating under mild conditions [27]. Biocatalysts offer the advantages of selectivity, biodegradability, and renewable sourcing, though commercial availability may limit large-scale applications [27].

Continuous flow processing emerges as a highly sustainable manufacturing approach, achieving 89% atom economy with an E-factor of 0.6 [20]. The enhanced efficiency of continuous systems reduces both energy consumption and waste generation compared to batch processes [20]. Process sustainability scores of 8.8 out of 10 reflect the excellent environmental performance of optimized flow systems [20].

Microwave-assisted synthesis provides energy-efficient heating through selective molecular activation [14]. This approach achieves 87% atom economy with high energy efficiency, reducing reaction times from hours to minutes [14]. Microwave heating enables precise temperature control while minimizing thermal decomposition pathways [14].

Organocatalysis using L-proline as a reusable catalyst demonstrates promising sustainability metrics [26]. This approach achieves 90% atom economy with moderate energy requirements while eliminating the need for toxic metal catalysts [26]. The renewable nature of proline and its biodegradability contribute to improved environmental profiles [26].

Recyclable reagent systems focus on catalyst recovery and reuse to minimize waste generation [25]. These approaches achieve 94% atom economy with E-factors as low as 0.4 through efficient reagent recycling [25]. Advanced separation techniques enable multiple catalyst reuse cycles, significantly improving process economics [25].

Ionic liquid media offer unique advantages for hydrazide synthesis through enhanced selectivity and recyclability [28]. Though achieving moderate atom economy (85%), ionic liquids can be recovered and reused multiple times, reducing long-term environmental impact [28]. The non-volatile nature of ionic liquids eliminates atmospheric emissions associated with conventional organic solvents [28].

Comprehensive life cycle assessment studies reveal that green chemistry approaches achieve 60-88% reductions in waste generation compared to conventional methods [25] [26] [18]. Process sustainability scores ranging from 6.9 to 9.2 out of 10 demonstrate the significant environmental benefits of implementing green chemistry principles [25] [26] [18].